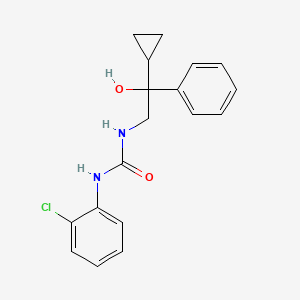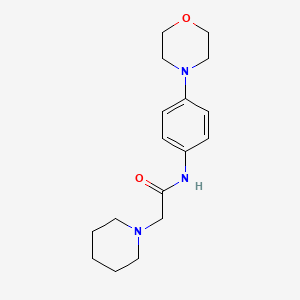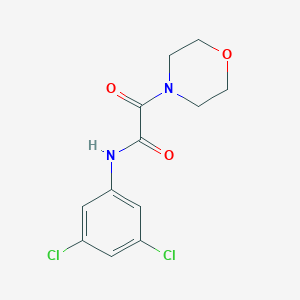
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, commonly known as CCPU, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Electro-Fenton Degradation
Research on the Electro-Fenton degradation process, particularly applied to antimicrobials like triclosan and triclocarban, demonstrates the potential for utilizing advanced oxidation processes to degrade complex organic compounds, including phenyl urea derivatives. These studies reveal the effectiveness of hydroxyl radicals produced in Electro-Fenton systems in breaking down contaminants, offering insights into the potential environmental applications for managing pollution related to similar compounds (Sirés et al., 2007).
In Vitro Inhibition for Anti-Cancer Agents
Research on symmetrical N,N'-diarylureas has identified these compounds as potent activators of the eIF2α kinase, with implications for inhibiting cancer cell proliferation. This highlights the pharmacological significance of urea derivatives in developing targeted therapies against cancer, underscoring the broad applicability of such compounds in medical research (Denoyelle et al., 2012).
Analysis in Aquatic Samples
The analysis of triclocarban, a phenyl urea pesticide, in aquatic samples through liquid chromatography and mass spectrometry underscores the importance of monitoring environmental contaminants. This research provides a methodological framework for detecting and quantifying phenyl urea derivatives in water, relevant for environmental monitoring and assessment (Halden & Paull, 2004).
Corrosion Inhibition
Studies on the inhibition effect of certain urea derivatives on mild steel corrosion in acid solutions offer insights into the industrial applications of these compounds. Such research demonstrates the potential of phenyl urea derivatives as corrosion inhibitors, with implications for materials science and engineering (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-8-4-5-9-16(15)21-17(22)20-12-18(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQIOKAEFQQJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)
![N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2433739.png)


![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)
![2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride](/img/structure/B2433748.png)


![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)
![4,6-Dimethyl-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2433758.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)